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Compound of Interest

Compound Name: 4,6-Dimethyl-1H-indene

Cat. No.: B1595880 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,6-
Dimethyl-1H-indene, a substituted indene of interest in synthetic organic chemistry and

materials science. This document is intended for researchers, scientists, and drug development

professionals, offering in-depth interpretation of its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data. The guide emphasizes the causal relationships behind

the observed spectral features, grounded in the principles of chemical structure and

spectroscopy.

Introduction to 4,6-Dimethyl-1H-indene
4,6-Dimethyl-1H-indene belongs to the indene family, a class of bicyclic aromatic

hydrocarbons with a cyclopentadiene ring fused to a benzene ring. The strategic placement of

methyl groups on the benzene moiety at positions 4 and 6 significantly influences its electronic

properties and reactivity, making its unambiguous characterization crucial for its application in

various research and development endeavors. Spectroscopic analysis provides the

foundational data for confirming the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of

organic molecules. For 4,6-Dimethyl-1H-indene, both ¹H and ¹³C NMR provide a detailed map

of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy
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The proton NMR spectrum of 4,6-Dimethyl-1H-indene is predicted to exhibit distinct signals

corresponding to the different types of protons in the molecule. The interpretation of this

spectrum relies on chemical shifts (δ), signal multiplicities (splitting patterns), and integration

values.

Table 1: Predicted ¹H NMR Data for 4,6-Dimethyl-1H-indene

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.0-7.2 Multiplet 2H Aromatic (H5, H7)

~6.5-6.7 Multiplet 1H Olefinic (H2 or H3)

~6.3-6.5 Multiplet 1H Olefinic (H2 or H3)

~3.3 Singlet 2H Allylic (H1)

~2.4 Singlet 3H Methyl (C4-CH₃)

~2.3 Singlet 3H Methyl (C6-CH₃)

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts are rationalized based on the electronic environment of each

proton. The aromatic protons (H5 and H7) are expected to resonate in the downfield region

(~7.0-7.2 ppm) due to the deshielding effect of the benzene ring current. The olefinic protons of

the cyclopentadiene ring (H2 and H3) will also be in the downfield region, but at slightly higher

field than the aromatic protons. Their exact chemical shifts and coupling patterns are influenced

by their position relative to the double bond and the adjacent aromatic ring.

The allylic protons at the C1 position are anticipated to appear as a singlet around 3.3 ppm.

The absence of adjacent protons results in a singlet multiplicity. The two methyl groups at

positions C4 and C6 are expected to be sharp singlets in the typical aromatic methyl region

(~2.3-2.4 ppm), with their distinct chemical shifts arising from their slightly different positions on

the benzene ring.
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The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and

information about their chemical environment.

Table 2: Predicted ¹³C NMR Data for 4,6-Dimethyl-1H-indene

Chemical Shift (δ, ppm) Carbon Type Assignment

~145 Quaternary C7a

~143 Quaternary C3a

~137 Quaternary C4 or C6

~135 Quaternary C4 or C6

~130 Methine C2 or C3

~128 Methine C5 or C7

~125 Methine C5 or C7

~120 Methine C2 or C3

~38 Methylene C1

~21 Methyl C4-CH₃ or C6-CH₃

~20 Methyl C4-CH₃ or C6-CH₃

Trustworthiness: Self-Validating Systems in NMR

The combination of ¹H and ¹³C NMR data, potentially supplemented with 2D NMR experiments

like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple

Bond Correlation), would provide a self-validating structural assignment. An HSQC experiment

would directly correlate each proton signal to its attached carbon, while an HMBC experiment

would reveal longer-range (2-3 bond) correlations, confirming the connectivity of the entire

molecular framework.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a fingerprint of

the functional groups present in a molecule.
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Table 3: Predicted IR Absorption Frequencies for 4,6-Dimethyl-1H-indene

Wavenumber (cm⁻¹) Bond Vibration Functional Group

3100-3000 C-H stretch Aromatic & Olefinic

2950-2850 C-H stretch Methyl & Methylene

1600-1450 C=C stretch Aromatic & Olefinic

1450-1375 C-H bend Methyl & Methylene

850-800 C-H out-of-plane bend Substituted Aromatic

Authoritative Grounding: Key IR Absorptions

The IR spectrum is expected to show characteristic absorptions for the aromatic and olefinic C-

H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H stretches from the methyl and

methylene groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the

aromatic and cyclopentadiene rings will be visible in the 1600-1450 cm⁻¹ region. The C-H

bending vibrations provide further structural information, with the out-of-plane bending of the

substituted aromatic ring being particularly diagnostic of the substitution pattern.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity. For 4,6-Dimethyl-1H-indene (C₁₁H₁₂), the

molecular weight is 144.21 g/mol .

Table 4: Predicted Mass Spectrometry Data for 4,6-Dimethyl-1H-indene
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m/z Ion Interpretation

144 [M]⁺ Molecular Ion

129 [M-CH₃]⁺ Loss of a methyl group

115 [M-C₂H₅]⁺
Loss of an ethyl group

(rearrangement)

91 [C₇H₇]⁺ Tropylium ion (rearrangement)

Expertise & Experience: Fragmentation Pathways

Upon electron ionization, 4,6-Dimethyl-1H-indene is expected to show a prominent molecular

ion peak at m/z 144. A characteristic fragmentation pathway for alkyl-substituted aromatic

compounds is the benzylic cleavage, leading to the loss of a methyl group to form a stable

cation at m/z 129. Further fragmentation and rearrangement could lead to the formation of

other characteristic ions, such as the tropylium ion at m/z 91, a common fragment for

alkylbenzenes.

Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data

discussed in this guide.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4,6-Dimethyl-1H-indene in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at 298 K.

Use a spectral width of at least 12 ppm.
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Employ a 30-degree pulse angle and a relaxation delay of 1 second.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum with proton decoupling.

Use a spectral width of at least 220 ppm.

Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

Accumulate a sufficient number of scans (typically several hundred to thousands) to

achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the TMS

signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C

spectrum.

IR Spectroscopy
Sample Preparation (Thin Film): Place a small drop of neat 4,6-Dimethyl-1H-indene (if

liquid at room temperature) between two potassium bromide (KBr) or sodium chloride (NaCl)

salt plates. Gently press the plates together to form a thin, uniform film.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.
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Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of 4,6-Dimethyl-1H-indene in a volatile

organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS).

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI)

source.

Data Acquisition:

Use a standard electron energy of 70 eV for ionization.

Scan a mass range of at least m/z 40-200.

Maintain an appropriate source temperature (e.g., 200-250 °C) to ensure sample

volatilization without thermal degradation.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major

fragment ions.

Visualization of Key Spectroscopic Correlations
The following diagrams illustrate the structure of 4,6-Dimethyl-1H-indene and the expected

correlations in its NMR spectra.

Caption: Molecular structure of 4,6-Dimethyl-1H-indene with atom numbering.
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Caption: Predicted 2D NMR (HSQC/HMBC) correlations for 4,6-Dimethyl-1H-indene.
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Conclusion
This technical guide has provided a detailed overview and interpretation of the predicted

spectroscopic data for 4,6-Dimethyl-1H-indene. By integrating ¹H NMR, ¹³C NMR, IR, and MS

data with fundamental spectroscopic principles, a comprehensive and self-consistent structural

elucidation is achieved. The provided experimental protocols serve as a standardized

methodology for the acquisition of high-quality data for this compound and its analogues. This

guide is intended to be a valuable resource for scientists engaged in the synthesis,

characterization, and application of substituted indenes.

To cite this document: BenchChem. [Spectroscopic Data of 4,6-Dimethyl-1H-indene: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595880#spectroscopic-data-of-4-6-dimethyl-1h-
indene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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